molecular formula C20H14N2 B10886776 9,10-Dimethylacenaphtho[1,2-b]quinoxaline

9,10-Dimethylacenaphtho[1,2-b]quinoxaline

Cat. No.: B10886776
M. Wt: 282.3 g/mol
InChI Key: YTMCDQHLCOHJSN-UHFFFAOYSA-N
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Description

9,10-Dimethylacenaphtho[1,2-b]quinoxaline is a polycyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by its rigid, planar structure, which allows it to intercalate with DNA and exhibit fluorescence properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethylacenaphtho[1,2-b]quinoxaline typically involves the reaction of acenaphthoquinone with appropriate reagents under specific conditions. One common method is the condensation of acenaphthoquinone with diamines in the presence of a catalyst such as acetic acid. This reaction is often carried out under reflux conditions in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethylacenaphtho[1,2-b]quinoxaline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

9,10-Dimethylacenaphtho[1,2-b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dimethylacenaphtho[1,2-b]quinoxaline involves its ability to intercalate with DNA through π–π stacking interactions. This intercalation can disrupt DNA replication and transcription, leading to potential anticancer effects. The compound’s fluorescence properties are attributed to its rigid, planar structure, which enhances its ability to absorb and emit light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological interactions. Its ability to intercalate with DNA and its fluorescence properties make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

9,10-dimethylacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C20H14N2/c1-11-9-16-17(10-12(11)2)22-20-15-8-4-6-13-5-3-7-14(18(13)15)19(20)21-16/h3-10H,1-2H3

InChI Key

YTMCDQHLCOHJSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2

Origin of Product

United States

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